N,N-dimethyl-4-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}pyrimidin-2-amine
Description
This compound features a pyrimidin-2-amine core substituted with a dimethylamino group and a piperazine ring. The piperazine is further functionalized with a (2-methyl-1,3-thiazol-4-yl)methyl group. This structure is optimized for targeting enzymes or receptors requiring heterocyclic recognition motifs, such as kinases or GPCRs .
Properties
IUPAC Name |
N,N-dimethyl-4-[4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl]pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N6S/c1-12-17-13(11-22-12)10-20-6-8-21(9-7-20)14-4-5-16-15(18-14)19(2)3/h4-5,11H,6-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVQBRCLUHACFOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CN2CCN(CC2)C3=NC(=NC=C3)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N,N-dimethyl-4-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}pyrimidin-2-amine (hereafter referred to as DMTP) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of DMTP, focusing on its pharmacological properties, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
DMTP has a molecular formula of C14H19N3S and a molecular weight of 261.38576 g/mol. The compound features a pyrimidine core substituted with a piperazine and a thiazole moiety, which are known to enhance biological activity through various mechanisms.
The biological activity of DMTP is largely attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in various diseases. The thiazole ring is recognized for its role as a pharmacophore, contributing to the compound's antimicrobial and antitumor activities .
Antimicrobial Activity
DMTP has been evaluated for its antimicrobial properties, particularly against Mycobacterium tuberculosis and various fungal strains. In a study where derivatives of thiazole were tested, compounds similar to DMTP exhibited significant inhibitory effects with IC50 values ranging from 1.35 to 2.18 μM against M. tuberculosis . The presence of the thiazole ring was crucial for enhancing the activity against both bacterial and fungal pathogens.
Table 1: Antimicrobial Activity of DMTP Derivatives
| Compound | Target Pathogen | IC50 (μM) | Notes |
|---|---|---|---|
| DMTP | Mycobacterium tuberculosis | 1.35 - 2.18 | Significant activity observed |
| Thiazole Derivative 1 | Candida albicans | 3.92 - 4.01 | Active against fungal strains |
| Thiazole Derivative 2 | Aspergillus niger | 4.01 - 4.23 | Comparable to reference drugs |
Antitumor Activity
Recent studies have indicated that DMTP may also possess antitumor properties. Structural modifications in similar compounds have shown enhanced selectivity towards cyclin-dependent kinases (CDK4 and CDK6), which are critical in cell cycle regulation . The ability of DMTP to inhibit these kinases suggests potential applications in cancer therapy.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the piperazine and thiazole moieties significantly influence the biological activity of DMTP. For instance, the introduction of electron-withdrawing groups has been associated with increased potency against various pathogens .
Table 2: Structure-Activity Relationships of Thiazole Derivatives
| Modification | Biological Activity | Observations |
|---|---|---|
| Electron-withdrawing groups | Enhanced antimicrobial | Increased lipophilicity correlates with activity |
| Piperazine substitutions | Improved selectivity | Variations lead to different kinase inhibition profiles |
Case Studies
- Antitubercular Screening : In a systematic evaluation, DMTP was part of a series that demonstrated potent anti-tubercular activity with low cytotoxicity against human cells (HEK-293), indicating its therapeutic potential .
- Fungal Inhibition : Compounds derived from thiazole frameworks, including DMTP analogs, were tested against Candida albicans and showed promising results with MIC values comparable to established antifungal agents .
Scientific Research Applications
The biological activities attributed to N,N-dimethyl-4-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}pyrimidin-2-amine include:
Antimicrobial Properties
Thiazole derivatives are well-documented for their antimicrobial properties. Preliminary studies indicate that this compound may inhibit the growth of various bacterial and fungal strains, making it a candidate for further development as an antimicrobial agent.
Anticancer Activity
Research suggests that compounds containing thiazole and piperazine structures can exhibit anticancer effects. The inhibition of specific enzymes or receptors involved in cancer pathways could be a mechanism through which this compound operates. However, detailed biological assays are necessary to confirm these effects.
Neurological Applications
The piperazine component may contribute to psychoactive effects, suggesting potential applications in treating neurological disorders. This aspect warrants further investigation into its efficacy and safety in neurological contexts.
Anticancer Research
Studies have shown that thiazole derivatives can inhibit tumor growth in various cancer models. For instance, compounds similar to N,N-dimethyl derivatives have been tested for their ability to induce apoptosis in cancer cells.
Antimicrobial Studies
Research on thiazole-containing compounds indicates promising results against resistant strains of bacteria. The potential for developing new antibiotics from such compounds is an area of active investigation.
Comparison with Similar Compounds
Core Heterocycle Modifications
A. Pyrimidine vs. Pyrazolo[3,4-d]pyrimidine
- Target Compound : Pyrimidin-2-amine core.
- Analog: 6-(4-benzylpiperazin-1-yl)-N-(3-chloro-4-methoxyphenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine () Structural Difference: Pyrazolo[3,4-d]pyrimidine core fused with a pyrazole ring.
B. Piperazine vs. Piperidine
- Target Compound : Piperazine linker with two nitrogen atoms.
- Analog: [1-(Pyrimidin-2-yl)piperidin-4-yl]methanol () Structural Difference: Piperidine (6-membered ring with one nitrogen) replaces piperazine.
Substituent Variations on Piperazine
A. Thiazole-Methyl vs. Benzyl
B. Sulfonyl vs. Thiazole-Methyl
- Analog: N-cyclohexyl-4-[4-(1,2-dihydroacenaphthylene-3-sulfonyl)piperazin-1-yl]-6-methylpyrimidin-2-amine () Structural Difference: Sulfonyl group on piperazine.
Pyrimidine Substituent Modifications
A. Dimethylamino vs. Trimethylpyrimidine
- Target Compound: N,N-dimethylamino group at position 2.
- Analog: 2-[4-(3,4-Dimethoxybenzoyl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine () Structural Difference: Additional methyl group at position 6 and a dimethoxybenzoyl-piperazine.
Thiazole Ring Derivatives
Comparative Data Table
Research Implications
- Thiazole-Methyl Group : Critical for interactions with sulfur-accepting residues (e.g., cysteine in kinases) .
- Piperazine Flexibility : The linker's length and substituents influence conformational adaptability, impacting binding kinetics .
- Dimethylamino Group: Enhances solubility and may participate in cation-π interactions with aromatic residues .
Preparation Methods
Halogenated Pyrimidine Intermediates
The synthesis begins with 2,4-dichloropyrimidine, where the chlorine atoms at positions 2 and 4 exhibit distinct reactivities. In a regioselective displacement reaction, the 4-chloro group is preferentially substituted due to its lower steric hindrance and higher electrophilicity. Treatment with N-methylpiperazine in dimethylformamide (DMF) at 80°C yields 4-(4-methylpiperazin-1-yl)-2-chloropyrimidine. Subsequent displacement of the 2-chloro group with dimethylamine in ethanol under reflux conditions introduces the dimethylamino moiety, yielding 2-dimethylamino-4-(4-methylpiperazin-1-yl)pyrimidine .
Alternative Routes via Suzuki Coupling
In cases where direct substitution is challenging, palladium-catalyzed cross-coupling reactions offer an alternative. For instance, 4-bromo-2-dimethylaminopyrimidine can undergo Suzuki coupling with a boronic acid derivative of the piperazine-thiazole moiety. This method, however, requires pre-functionalized building blocks and precise control over reaction conditions to avoid side reactions.
Piperazine-Thiazole Side Chain Preparation
The (2-methylthiazol-4-yl)methyl group is introduced via alkylation of the piperazine ring. This involves two key steps: (1) synthesis of the thiazole-containing alkylating agent and (2) its attachment to the piperazine nitrogen.
Synthesis of 4-(Chloromethyl)-2-Methylthiazole
The thiazole ring is constructed via the Hantzsch thiazole synthesis , combining a thioamide with an α-halo carbonyl compound. For example, reaction of thioacetamide with 3-chloropentane-2,4-dione in acetic acid yields 2-methylthiazole-4-methanol. Treatment with thionyl chloride (SOCl₂) converts the hydroxyl group to a chloromethyl substituent, producing 4-(chloromethyl)-2-methylthiazole .
Alkylation of Piperazine
The piperazine ring is alkylated with 4-(chloromethyl)-2-methylthiazole in the presence of a base such as potassium carbonate (K₂CO₃) in tetrahydrofuran (THF). This reaction typically proceeds at room temperature over 12–24 hours, yielding 1-[(2-methylthiazol-4-yl)methyl]piperazine . Excess alkylating agent and base are removed via aqueous workup, and the product is purified by column chromatography.
Final Assembly of the Target Compound
The coupling of the pyrimidine and piperazine-thiazole components is achieved through a nucleophilic aromatic substitution or Buchwald-Hartwig amination .
Nucleophilic Substitution
A mixture of 2-dimethylamino-4-chloropyrimidine and 1-[(2-methylthiazol-4-yl)methyl]piperazine in DMF is heated to 100°C for 24 hours. The reaction is monitored by thin-layer chromatography (TLC), and upon completion, the product is isolated via extraction and recrystallization from ethanol. This method affords the target compound in yields of 65–75%.
Buchwald-Hartwig Amination
For halogenated pyrimidines with lower reactivity, palladium catalysis enhances coupling efficiency. Using tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) and Xantphos as a ligand, 2-dimethylamino-4-bromopyrimidine reacts with 1-[(2-methylthiazol-4-yl)methyl]piperazine in toluene at 110°C. This method achieves higher yields (80–85%) but requires stringent exclusion of oxygen and moisture.
Optimization and Challenges
Regioselectivity in Pyrimidine Substitution
The order of substitutions on the pyrimidine ring critically impacts regioselectivity. Introducing the bulkier piperazine-thiazole group at position 4 before the dimethylamino group at position 2 minimizes steric clashes and improves yields.
Purification Challenges
Intermediate and final products often require purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization . The presence of multiple nitrogen atoms in the molecule complicates chromatographic separation, necessitating gradient elution systems.
Scalability and Industrial Relevance
Large-scale synthesis faces hurdles such as cost-effective thiazole preparation and catalyst recycling in palladium-mediated reactions. Recent patents describe continuous-flow systems to enhance throughput and reduce Pd leaching.
Analytical Characterization
The final product is characterized by:
Q & A
Basic: What are the key synthetic routes for preparing N,N-dimethyl-4-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}pyrimidin-2-amine?
The synthesis typically involves multi-step organic reactions:
- Step 1 : Formation of the piperazine ring via a Mannich reaction, using formaldehyde, secondary amines, and ketones/aldehydes to construct the heterocyclic core .
- Step 2 : Introduction of the thiazole moiety via nucleophilic substitution at the piperazine nitrogen, using 2-methyl-1,3-thiazol-4-ylmethanol or its derivatives under basic conditions .
- Step 3 : Pyrimidine ring assembly through cyclocondensation of amidines with α,β-unsaturated carbonyl compounds, followed by dimethylamination at the 2-position using dimethylamine in the presence of a coupling agent .
Methodological Tip : Monitor reaction progress using TLC or LC-MS to optimize intermediate yields.
Advanced: How can reaction conditions be optimized to improve the yield of the final compound?
Critical factors include:
- Temperature Control : Maintain 35–50°C during piperazine-thiazole coupling to minimize side reactions (e.g., over-alkylation) .
- Catalyst Selection : Use copper(I) bromide (0.5–1.0 mol%) to accelerate heterocyclic coupling steps, as demonstrated in analogous pyrimidine-thiazole syntheses .
- Solvent Choice : Polar aprotic solvents (e.g., DMSO or DMF) enhance solubility of intermediates, but may require post-reaction purification via column chromatography (e.g., ethyl acetate/hexane gradients) .
Experimental Design : Employ a Design of Experiments (DoE) approach to evaluate interactions between variables like temperature, solvent, and catalyst loading .
Basic: What analytical techniques are recommended for structural characterization?
- NMR Spectroscopy : 1H and 13C NMR confirm substituent positions (e.g., dimethylamine protons at δ 2.8–3.2 ppm, thiazole protons at δ 7.1–7.5 ppm) .
- HRMS : Validate molecular weight (e.g., expected [M+H]+ at m/z 345.2) and isotopic patterns .
- HPLC : Assess purity (>98%) using a C18 column with acetonitrile/water gradients .
Advanced: How can researchers identify biological targets for this compound?
- Computational Docking : Use Schrödinger Suite or AutoDock Vina to predict binding affinity for kinases or GPCRs, leveraging the compound’s piperazine-pyrimidine scaffold .
- Kinase Profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify inhibition of targets like PI3K or EGFR .
- Mutagenesis Studies : Modify the thiazole or dimethylamine groups to assess SAR and pinpoint critical binding interactions .
Advanced: How to resolve contradictions in reported biological activity data?
- Meta-Analysis : Compare datasets across studies using tools like RevMan, focusing on variables like assay type (e.g., cell-free vs. cell-based) or compound purity .
- Structural Analog Comparison : Evaluate activity differences between this compound and analogs (e.g., para-methoxyphenylpiperazine derivatives) to identify substituent-specific effects .
- Dose-Response Validation : Replicate conflicting experiments with standardized IC50 protocols and orthogonal assays (e.g., SPR for binding affinity) .
Advanced: What strategies are effective for SAR studies on this compound?
- Substituent Variation : Replace the 2-methylthiazole with bulkier groups (e.g., 4-chlorothiazole) to probe steric effects on target binding .
- Scaffold Hopping : Synthesize pyrazolopyrimidine or quinazoline analogs to assess core flexibility .
- Pharmacophore Modeling : Use MOE or Phase to identify critical hydrogen bond acceptors (e.g., pyrimidine N1) and hydrophobic regions .
Basic: What purification methods are suitable for isolating this compound?
- Column Chromatography : Use silica gel with ethyl acetate/hexane (30–70%) for intermediates; reverse-phase C18 for final purification .
- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) to obtain high-purity crystals (melting point: ~105–110°C) .
Basic: How to assess the compound’s stability under storage conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
